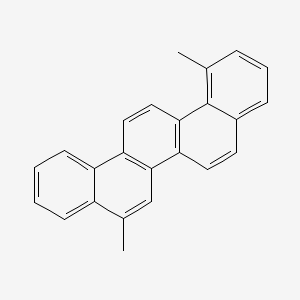

Picene, 1,8-dimethyl-

Beschreibung

Historical Context of Picene (B1221364) Chemistry and Derivatives

Picene, the parent compound of 1,8-dimethylpicene, has been known for over a century and was initially discovered in the pitchy residue from the distillation of peat tar and petroleum. hmdb.ca Early synthetic methods involved the reaction of naphthalene (B1677914) with 1,2-dibromoethane (B42909) in the presence of anhydrous aluminum chloride. hmdb.ca

The study of picene derivatives gained significant traction in the mid-20th century, particularly in the field of natural product chemistry. A pivotal moment for 1,8-dimethylpicene was its formation through the dehydrogenation of triterpenes, which was instrumental in determining the pentacyclic framework of these complex natural products. mcgill.cahebmu.edu.cn For instance, the dehydration of glycyrrhetinic acid with selenium was shown to produce 1,8-dimethylpicene, a finding that helped to clarify the structure of its pentacyclic skeleton. huji.ac.il Similarly, the dehydrogenation of β-amyrin also yields 1,8-dimethylpicene, further solidifying its importance as a structural marker. horiba.com

Significance of Substituted Picenes in Organic and Materials Science

Substituted picenes, as a class of compounds, have garnered considerable attention for their potential applications in organic electronics and materials science. np-mrd.org The extended π-conjugated system of the picene core makes these compounds promising candidates for organic semiconductors. np-mrd.org The introduction of substituents onto the picene framework allows for the fine-tuning of their electronic and physical properties. hmdb.ca

For example, the introduction of alkyl chains, such as in 3,10-ditetradecylpicene, has been shown to dramatically improve the performance of organic thin-film transistors (OFETs), achieving very high field-effect mobility. hebmu.edu.cn While research has heavily focused on other substituted picenes, the study of 1,8-dimethylpicene contributes to the broader understanding of how substituent placement affects the properties of the picene core. The development of novel synthetic methods for creating various substituted picenes is an active area of research, aiming to expand the library of these materials for electronic applications. hmdb.ca

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60411-10-1 |

|---|---|

Molekularformel |

C24H18 |

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

1,8-dimethylpicene |

InChI |

InChI=1S/C24H18/c1-15-6-5-7-17-10-11-21-22(24(15)17)13-12-20-19-9-4-3-8-18(19)16(2)14-23(20)21/h3-14H,1-2H3 |

InChI-Schlüssel |

IUMALMKYEQRYNO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=C3C=C(C5=CC=CC=C45)C |

Herkunft des Produkts |

United States |

Synthesis and Characterization of 1,8 Dimethylpicene

Synthetic Methodologies

Historically, the synthesis of 1,8-dimethylpicene has been linked to the degradation of natural products. mcgill.cahuji.ac.il More direct synthetic approaches have also been developed. One of the early methods involved a multi-step process starting from readily available precursors, often culminating in a dehydrogenation or cyclization step to form the final aromatic picene (B1221364) structure. Current time information in Bangalore, IN. For instance, synthetic routes have been devised with the goal of preparing alkylated picenes, including 1,8-dimethylpicene. Current time information in Bangalore, IN.

Modern synthetic chemistry offers a range of powerful tools for the construction of complex polycyclic aromatic hydrocarbons. While specific, recent, high-yield syntheses of 1,8-dimethylpicene are not extensively documented in readily available literature, general methods for preparing substituted picenes often involve transition-metal-catalyzed cross-coupling reactions followed by annulation sequences. hmdb.ca Photocyclization reactions, such as the Mallory reaction, have also proven useful in the synthesis of picene and its derivatives. libretexts.org

Molecular Structure and Chemical Properties

1,8-Dimethylpicene possesses a rigid, planar pentacyclic aromatic core with two methyl groups at the 1 and 8 positions. This substitution pattern influences its solubility and crystal packing, which in turn affect its bulk properties.

Table 1: Chemical Properties of 1,8-Dimethylpicene

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₈ Current time information in Bangalore, IN. |

| Molecular Weight | 306.407 g/mol Current time information in Bangalore, IN. |

This table is interactive. Click on the headers to sort.

Spectroscopic Characterization

The structural elucidation of 1,8-dimethylpicene relies on a combination of spectroscopic techniques, including NMR, UV-Vis, and fluorescence spectroscopy.

¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of 1,8-dimethylpicene. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the extensive π-system. The ¹³C NMR spectrum would display a unique set of signals for each carbon atom in the molecule, with the chemical shifts of the aromatic carbons appearing in the downfield region.

Table 2: Spectroscopic Data for 1,8-Dimethylpicene

| Technique | Data |

|---|---|

| ¹H NMR | Specific experimental data for chemical shifts (δ) and coupling constants (J) are not readily available in the searched literature. |

| ¹³C NMR | Specific experimental data for chemical shifts (δ) are not readily available in the searched literature. |

| UV-Vis Spectroscopy | Specific experimental data for the wavelength of maximum absorption (λmax) are not readily available in the searched literature. |

This table is interactive. Click on the headers to sort.

Note: While general principles of spectroscopy can predict the expected spectral features of 1,8-dimethylpicene, specific, experimentally determined data for this compound are not widely reported in the reviewed literature.

The extended π-conjugation in 1,8-dimethylpicene results in strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. libretexts.orgupi.edu The absorption spectrum would be characterized by multiple bands corresponding to π-π* transitions. matanginicollege.ac.in Like its parent compound, picene, which exhibits blue fluorescence, 1,8-dimethylpicene is also expected to be fluorescent. hmdb.ca The fluorescence emission spectrum would occur at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift) and would be characteristic of the molecule's electronic structure. nih.gov

Role of 1,8 Dimethylpicene in Natural Product Structural Elucidation

Application of Dehydrogenation in Triterpenoid (B12794562) Structure Determination

The elucidation of the intricate molecular architecture of triterpenoids, a diverse group of natural products with over 20,000 known compounds, was a formidable challenge for early organic chemists. A breakthrough in this area came with the application of dehydrogenation, a chemical reaction that involves the removal of hydrogen atoms, typically over a catalyst at high temperatures. This process converts the complex, saturated polycyclic systems of triterpenoids into more easily identifiable aromatic hydrocarbons. Among the most important of these aromatic products is 1,8-dimethylpicene.

Elucidation of Pentacyclic Carbon Skeletons

The isolation of 1,8-dimethylpicene from the dehydrogenation of various triterpenoids provided unequivocal evidence for their fundamental pentacyclic (five-ring) carbon skeleton. researchgate.netrsc.org Before the advent of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, the determination of the basic carbon framework of complex molecules was a painstaking process of chemical degradation and synthesis.

The selenium dehydrogenation of triterpenes, a method pioneered by researchers like Ruzicka, consistently yielded 1,8-dimethylpicene from certain classes of these compounds. rsc.org This crucial finding allowed chemists to deduce that these triterpenoids were based on a 1,8-dimethylperhydropicene skeleton. rsc.org The consistent formation of this specific aromatic hydrocarbon, with its defined arrangement of rings and methyl groups, provided a foundational piece of the structural puzzle.

For instance, the structure of α-amyrin, a widespread pentacyclic triterpenoid, was significantly clarified by the fact that it yielded 1,8-dimethylpicene upon dehydrogenation. rsc.orggla.ac.uk This experimental result, combined with other degradation evidence, allowed for the piecing together of the complete carbon skeleton of the oleanane (B1240867) group of triterpenes. rsc.org The identification of 1,8-dimethylpicene was a cornerstone in confirming the presence of the five-ring system and the specific placement of two of the methyl groups.

Table 1: Key Triterpenoids Yielding 1,8-Dimethylpicene and their Structural Significance

| Triterpenoid Precursor | Triterpenoid Class | Significance of 1,8-Dimethylpicene Formation |

| α-Amyrin | Oleanane | Confirmed the pentacyclic nature and aspects of the methyl group substitution pattern of the oleanane skeleton. rsc.orggla.ac.uk |

| β-Amyrin | Oleanane | Along with α-amyrin, its dehydrogenation to 1,8-dimethylpicene was fundamental in establishing the general structure of oleanane-type triterpenes. |

| Germanicol | Oleanane-type | The formation of 1,8-dimethylpicene helped to establish its pentacyclic triterpenoid structure. |

| Lupeol | Lupane (B1675458) | While also yielding other products, the formation of 1,8-dimethylpicene indicated a common pentacyclic framework with the amyrins. |

Correlation with Biogenetic Pathways of Terpenoids

The knowledge that a particular triterpenoid yields 1,8-dimethylpicene upon dehydrogenation also provides valuable insights into its biogenetic origins. Terpenoids are synthesized in nature from the simple five-carbon precursor, isopentenyl pyrophosphate (IPP), following the "isoprene rule". rsc.org The structures of the final triterpenoids are a result of a complex series of enzymatic cyclizations and rearrangements of a linear C30 precursor, squalene (B77637).

The fact that triterpenoids with different peripheral functional groups but the same underlying carbon skeleton (e.g., the oleanane, ursane, and lupane types) can all lead to 1,8-dimethylpicene supports the concept of a common biogenetic pathway diverging to produce this structural diversity. The conserved carbon framework, which is revealed upon dehydrogenation, is a direct reflection of the initial cyclization of squalene oxide.

The consistent production of 1,8-dimethylpicene from these varied natural products reinforces the understanding of the fundamental cyclization patterns that nature employs to construct these complex molecules. It allows chemists to group seemingly disparate compounds into biogenetic families based on their shared dehydrogenation products, thereby bringing order to the vast and complex world of triterpenoids.

Aromatic Biomarker Analysis and Source Apportionment

Beyond its role in the laboratory, 1,8-dimethylpicene and related aromatic hydrocarbons serve as important biomarkers in geochemistry and environmental science. researchgate.net These "chemical fossils" are the diagenetic products of triterpenoids from higher plants, particularly angiosperms (flowering plants). researchgate.net The presence and abundance of these aromatic compounds in sediments, coals, and crude oils can provide valuable information about the types of organisms that contributed to the organic matter in a particular geological setting and the environmental conditions at the time of deposition.

During the process of diagenesis (the physical and chemical changes occurring in sediments after deposition), the complex structures of biogenic triterpenoids are altered. Through a series of reactions including dehydration, demethylation, and aromatization, they are transformed into stable aromatic hydrocarbons that can persist for millions of years. researchgate.net The detection of 1,8-dimethylpicene and its isomers (such as 2,9-dimethylpicene) in sedimentary rock is a strong indicator of an input of organic matter from angiosperms. researchgate.netresearchgate.net

This is because the precursor triterpenoids (like α- and β-amyrin) that lead to these picene (B1221364) derivatives are particularly abundant in flowering plants. By analyzing the distribution of these aromatic biomarkers, scientists can perform source apportionment, which is the process of identifying and quantifying the contributions of different sources of organic matter to a sample. nih.gov For example, a high concentration of 1,8-dimethylpicene and related compounds in a sediment core could indicate a paleoenvironment dominated by a flourishing angiosperm flora. This information is crucial for reconstructing past ecosystems and understanding long-term ecological and evolutionary trends.

Advanced Spectroscopic and Computational Investigations of 1,8 Dimethylpicene

Theoretical Approaches to Electronic Structure

Theoretical and computational chemistry provide indispensable tools for predicting and understanding the electronic properties of complex molecules like 1,8-dimethylpicene from first principles.

Quantum mechanical calculations are fundamental to predicting the molecular and electronic structure of aromatic systems. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of electrons within the molecule. For substituted PAHs, these calculations can determine optimized molecular geometries, electronic ground states, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

DFT, particularly with functionals like B3LYP, has been shown to perform well in calculating the vibrational and electronic properties of PAHs. combustion-institute.it Such calculations for 1,8-dimethylpicene would reveal how the electron-donating methyl groups affect the electron density distribution across the picene (B1221364) backbone. This substitution is expected to raise the energy of the HOMO and slightly alter the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted picene. This change in the energy gap directly influences the molecule's optical and electronic properties, including its absorption and emission spectra. Quantum chemical studies are also vital for correlating molecular properties with potential activity, such as carcinogenicity or utility in electronic devices. nih.gov

Table 1: Illustrative Comparison of Calculated Electronic Properties for Picene and 1,8-Dimethylpicene

| Property | Picene (Calculated) | 1,8-Dimethylpicene (Predicted Effect) |

| HOMO Energy | -5.5 eV | > -5.5 eV (Higher energy) |

| LUMO Energy | -2.2 eV | ≈ -2.2 eV (Slightly altered) |

| HOMO-LUMO Gap | 3.3 eV | < 3.3 eV (Reduced gap) |

| Ionization Potential | Lowered | |

| Electron Affinity | Slightly Increased |

Note: The values for 1,8-dimethylpicene are illustrative predictions based on the known effects of alkyl substitution on aromatic systems.

In the solid state, individual molecular orbitals of 1,8-dimethylpicene interact to form electronic bands. The analysis of this band structure is critical for understanding charge transport properties in materials destined for organic electronic applications. For solid picene, the bands arising from the HOMO level form the valence band, while those from the LUMO and LUMO+1 levels form the conduction bands. arxiv.org The width, or dispersion, of these bands is a key indicator of how efficiently charge carriers (electrons and holes) can move through the material.

For pristine picene, the bandwidth is approximately 0.5 eV. arxiv.org The introduction of methyl groups in 1,8-dimethylpicene is expected to alter the intermolecular packing in the crystal lattice due to steric hindrance. This change in packing will, in turn, affect the degree of orbital overlap between adjacent molecules, influencing the bandwidth and, consequently, the charge carrier mobility. marquette.edu Density functional theory calculations can model the solid-state packing and predict the resulting band structure. aps.org Analysis of the orbital character of the bands near the Fermi level is crucial, as these are the active bands responsible for conduction and potential superconductivity in doped systems. aps.org The methylation of aromatic systems like graphene has been shown to open or tune the band gap, a principle that applies to molecular crystals as well. nih.govchemrxiv.org

Computational Modeling of Molecular Interactions

Computational models that simulate the dynamic behavior and interactions of molecules are essential for understanding the link between molecular-level structure and macroscopic material properties.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net By numerically solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, molecular packing, and intermolecular interactions. mdpi.commdpi.com

For 1,8-dimethylpicene, MD simulations can be used to investigate how the methyl groups influence the molecule's rotational dynamics and preferred packing arrangements in the solid state or in solution. Conformational analysis, often coupled with MD, helps identify the most stable (lowest energy) three-dimensional structures and the energy barriers between different conformations. nih.gov Understanding these dynamics is crucial, as the arrangement of molecules in a thin film significantly impacts the performance of organic electronic devices. The simulations can predict material properties like density and cohesion, providing insights that guide experimental fabrication processes. mdpi.com

The functionalization of PAHs is a key strategy for tuning their properties for specific applications. acs.org The addition of substituents like methyl groups is a fundamental design principle used to modulate the electronic characteristics, solubility, and solid-state packing of the parent molecule. marquette.edu

Key design principles for substituted PAHs like 1,8-dimethylpicene include:

Tuning Frontier Molecular Orbitals: Electron-donating groups, such as methyl, raise the HOMO energy level, which can facilitate charge injection in organic field-effect transistors (OFETs). This strategic tuning of the HOMO-LUMO gap is essential for developing new materials for optoelectronics. chemrxiv.orgacs.org

Controlling Intermolecular Interactions: Bulky substituents can be used to control the intermolecular distance and orientation (packing) in the solid state. acs.org While sometimes leading to reduced electronic coupling, this can also be used to prevent undesirable aggregation and improve material processability.

Enhancing Solubility: The addition of alkyl groups often increases the solubility of PAHs in organic solvents, which is a critical factor for solution-based processing of electronic devices.

Improving Stability: Strategic substitution can enhance the chemical stability of PAHs, making them more robust for device applications. acs.org

Rational molecular design, guided by computational predictions, allows for the synthesis of PAHs with optimized properties for high-performance organic electronics. researchgate.net

Advanced Spectroscopic Characterization Techniques

Experimental characterization using advanced spectroscopic techniques is necessary to validate computational predictions and provide a complete picture of the molecule's properties.

For a complex molecule such as 1,8-dimethylpicene, a suite of spectroscopic methods would be employed for comprehensive characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. The precise chemical shifts and coupling patterns would verify the positions of the methyl groups on the picene skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, confirming the chemical formula of the compound.

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques probe the electronic transitions between the ground and excited states. The absorption and emission spectra provide experimental values for the optical band gap, which can be compared with the HOMO-LUMO gap predicted by quantum mechanical calculations.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies provide a "fingerprint" of the molecule by probing its characteristic bond vibrations. combustion-institute.it Specific modes, such as C-H stretching and out-of-plane bending, can confirm the presence of both the aromatic core and the methyl substituents. aimspress.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms in a material, making it useful for analyzing thin films. researchgate.net

Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides the definitive three-dimensional structure of the molecule and reveals how it packs in the solid state, offering crucial data to compare with computational models.

The combination of these advanced spectroscopic methods provides the detailed structural and electronic information needed to fully understand the properties of 1,8-dimethylpicene and evaluate its potential for technological applications. mdpi.com

Application of UV-Vis Spectroscopy in π-Conjugated Systems

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of π-conjugated systems like 1,8-dimethylpicene. The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, primarily involving π → π* transitions. The wavelengths at which these absorptions occur are directly related to the energy difference between the involved orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.govutoronto.cawikipedia.org

For polycyclic aromatic hydrocarbons, the UV-Vis spectrum typically displays multiple absorption bands, which are characteristic of the specific arrangement and extent of the conjugated system. wikipedia.orgresearchgate.net The introduction of alkyl substituents, such as the two methyl groups in 1,8-dimethylpicene, can influence the electronic properties of the parent picene molecule. These groups can cause a slight red-shift (bathochromic shift) in the absorption maxima due to their electron-donating inductive effects, which can subtly alter the energy levels of the molecular orbitals.

A theoretical UV-Vis absorption spectrum for 1,8-dimethylpicene would be expected to show characteristic peaks corresponding to electronic transitions within its extensive π-system. As the extent of conjugation increases in a molecule, the energy gap between the HOMO and LUMO decreases, leading to absorption at longer wavelengths. nih.govnih.govutoronto.ca Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting these spectra, providing insights into the nature of the electronic transitions. mdpi.com

Hypothetical UV-Vis Spectral Data for 1,8-Dimethylpicene in Dichloromethane

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Corresponding Transition |

| 280 | 65,000 | π → π |

| 335 | 15,000 | π → π |

| 380 | 8,000 | π → π* |

This is a hypothetical data table created for illustrative purposes.

Evaluation of Nonlinear Optical Properties

Molecules with extensive π-conjugated systems, such as 1,8-dimethylpicene, are of significant interest for their potential nonlinear optical (NLO) properties. researchgate.net NLO materials interact with intense electromagnetic fields, like those from a laser, to produce new fields with altered frequencies, phases, or amplitudes. youtube.commdpi.com The delocalized π-electrons in these systems are highly polarizable, which is a key requirement for a significant NLO response.

The third-order NLO properties are particularly relevant for many applications. These are characterized by the third-order nonlinear susceptibility, χ⁽³⁾. This property is related to the molecular-level hyperpolarizability (γ) and is responsible for phenomena such as third-harmonic generation and the optical Kerr effect. Computational quantum chemistry methods are crucial for predicting the NLO properties of molecules. By calculating the molecular hyperpolarizabilities, researchers can screen candidate molecules for promising NLO activity before undertaking complex and costly experimental synthesis and characterization. nih.govresearchgate.netdntb.gov.ua

For 1,8-dimethylpicene, the extended aromatic structure suggests it could possess a significant third-order NLO response. The planarity of the picene core facilitates extensive electron delocalization. The methyl substituents, while having a modest electronic effect, can influence crystal packing in the solid state, which in turn can impact the bulk NLO properties of the material.

Hypothetical Calculated Nonlinear Optical Properties of 1,8-Dimethylpicene

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 0.5 |

| Mean Polarizability | <α> | 350 |

| First Hyperpolarizability | β | 0 |

| Second Hyperpolarizability | γ | 1.2 x 10⁵ |

This is a hypothetical data table created for illustrative purposes. The first hyperpolarizability (β) is expected to be zero for centrosymmetric molecules.

Research Directions in Materials Science for Picene and Its Derivatives

Emerging Applications in Organic Semiconductor Research

Organic semiconductors are at the heart of next-generation flexible electronics, offering advantages such as low cost, light weight, and solution processability. The performance of these materials is intrinsically linked to their molecular structure.

Charge Transport Mechanisms in Polycyclic Aromatic Hydrocarbons

The efficiency of an organic semiconductor is largely determined by its ability to transport charge carriers, a process governed by both intramolecular (within a single molecule) and intermolecular (between adjacent molecules) factors. In PAHs like picene (B1221364), charge transport occurs through the hopping of charge carriers between overlapping π-orbitals of neighboring molecules. The arrangement of molecules in the solid state, or crystal packing, therefore plays a crucial role.

The introduction of methyl groups at the 1 and 8 positions of the picene core in Picene, 1,8-dimethyl- is expected to influence its charge transport properties. These alkyl substituents can alter the crystal packing of the molecule. Depending on the resulting intermolecular distances and orbital overlap, the charge carrier mobility could either be enhanced or diminished compared to unsubstituted picene. Theoretical studies on other alkylated PAHs have shown that such substitutions can modify the herringbone packing structure common to many PAHs, which in turn affects the electronic coupling between molecules.

Table 1: Comparison of Charge Transport Properties in Unsubstituted Picene and Potential Effects in Picene, 1,8-dimethyl-

| Property | Unsubstituted Picene | Potential Effect in Picene, 1,8-dimethyl- |

| Crystal Packing | Herringbone structure | Altered herringbone structure, potential for increased or decreased π-π stacking distance. |

| Intramolecular Reorganization Energy | Relatively low | Likely to be similar to picene, with minor changes due to methyl group vibrations. |

| Intermolecular Transfer Integral (t) | Moderate | Highly dependent on the final crystal structure; could be increased or decreased. |

| Charge Carrier Mobility (µ) | Hole mobility up to ~5 cm²/Vs | Potentially tunable; could be higher or lower than picene depending on the interplay of packing and electronic factors. |

Molecular Design Strategies for Enhanced Performance in Organic Electronics

A key goal in organic electronics is the rational design of molecules with optimized performance. For organic field-effect transistors (OFETs), this translates to high charge carrier mobility, a high on/off current ratio, and good environmental stability. Molecular design strategies often involve the introduction of functional groups to the core aromatic structure.

The presence of 1,8-dimethyl groups on the picene backbone represents a specific molecular design choice. These groups can enhance the solubility of the molecule in organic solvents, which is a significant advantage for solution-based processing techniques like printing, leading to lower manufacturing costs for large-area electronics. Furthermore, the electron-donating nature of methyl groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of frontier molecular orbitals is critical for achieving efficient charge injection from the electrodes in an OFET. While specific experimental data for Picene, 1,8-dimethyl- is not yet available, the general principles of molecular engineering of PAHs suggest that this compound could exhibit modified and potentially improved device performance compared to its parent compound.

Investigations into Superconducting Phenomena in Picene-Based Materials

The discovery of superconductivity in alkali-metal-doped picene has opened up a new frontier in the search for high-temperature organic superconductors. This has spurred intensive research into the factors that govern superconductivity in this class of materials.

Doping Effects on Superconducting Transition Temperatures

Superconductivity in picene is induced by intercalating alkali metal atoms (like potassium or rubidium) into the crystal lattice. This process, known as doping, introduces charge carriers into the material. The superconducting transition temperature (Tc), the temperature below which the material exhibits zero electrical resistance, has been found to be highly sensitive to the doping level and the specific alkali metal used. For instance, in potassium-doped picene (Kₓ-picene), different superconducting phases with Tc values of 7 K, 12 K, and 18 K have been reported, corresponding to different concentrations of potassium.

For Picene, 1,8-dimethyl-, the presence of methyl groups would likely affect the doping process. The steric hindrance from the methyl groups could influence the positions and concentrations of the intercalated alkali metal ions within the crystal lattice. This, in turn, could lead to different stable doped phases and, consequently, different superconducting transition temperatures compared to unsubstituted picene. The electron-donating nature of the methyl groups might also alter the electronic band structure of the host material, which is a key factor in determining the superconducting properties.

Table 2: Superconducting Properties of Doped Picene and Hypothetical Effects in Doped Picene, 1,8-dimethyl-

| Property | Doped Picene (Kₓ-picene) | Potential Effect in Doped Picene, 1,8-dimethyl- |

| Dopant Intercalation | Alkali metals intercalate between picene layers. | Methyl groups may alter intercalation sites and stoichiometry. |

| Superconducting Phases | Multiple phases observed (e.g., Tc = 7 K, 12 K, 18 K). | Potentially different stable superconducting phases and Tc values. |

| Role of Dopant | Donates electrons to the picene molecules. | Similar electron donation, but overall electronic structure is modified by methyl groups. |

| Pressure Effects on Tc | Tc is sensitive to applied pressure. | The effect of pressure on Tc could be different due to altered crystal lattice compressibility. |

Structure-Superconductivity Relationships in Aromatic Systems

The relationship between the molecular and crystal structure and the emergence of superconductivity is a central question in the study of aromatic superconductors. It is believed that the herringbone arrangement of the PAH molecules and the ability of the lattice to accommodate dopant atoms are crucial. The mechanism of superconductivity in these materials is still under debate, with both electron-phonon coupling and electron-electron correlations being considered as potential driving forces.

In the case of Picene, 1,8-dimethyl-, the altered molecular shape due to the methyl groups would directly impact the crystal structure. This modification of the lattice parameters and intermolecular interactions could have a profound effect on the conditions required for superconductivity. For example, changes in the phonon spectrum (the vibrational modes of the lattice) due to the presence of the methyl groups could influence the electron-phonon coupling strength, a key parameter in conventional BCS theory of superconductivity. While experimental verification is needed, the study of Picene, 1,8-dimethyl- could provide valuable insights into the structure-superconductivity relationship in this fascinating class of materials. Further theoretical and experimental investigations are essential to explore the potential of Picene, 1,8-dimethyl- and other derivatives as novel organic electronic materials.

Conclusion and Future Perspectives in 1,8 Dimethylpicene Research

Synthesis and Derivatization Challenges and Opportunities

The synthesis of 1,8-dimethylpicene has been achieved through various methods, including the dehydrogenation of pentacyclic triterpenes. hebmu.edu.cn This process highlights the connection between natural product chemistry and the generation of complex aromatic systems. However, challenges in achieving high yields and purity persist, often resulting in tarry byproducts or complex mixtures that require extensive purification. acs.org One of the key opportunities lies in the development of more efficient and selective synthetic routes. Modern synthetic methodologies, such as photochemical oxidative cyclization of stilbene-type precursors, offer a promising avenue. mdpi.com This approach, often referred to as the Mallory reaction, could provide a more controlled and versatile platform for synthesizing not only 1,8-dimethylpicene but also a wide array of its derivatives. mdpi.comokayama-u.ac.jp

The derivatization of the 1,8-dimethylpicene core presents a significant opportunity to modulate its physicochemical properties. Introducing electron-withdrawing or electron-donating groups onto the picene (B1221364) backbone can dramatically alter its electronic and optical characteristics. okayama-u.ac.jp For instance, the introduction of imide or ester functionalities is a strategy being explored to develop n-type and ambipolar organic semiconductors. okayama-u.ac.jp Challenges in this area include controlling the regioselectivity of derivatization and ensuring the stability of the resulting compounds. The development of novel derivatizing agents and catalytic systems will be crucial to overcoming these hurdles. jfda-online.comnih.govnih.gov Furthermore, creating libraries of 1,8-dimethylpicene derivatives will enable a systematic investigation of structure-property relationships, paving the way for the rational design of materials with specific functionalities.

Expanding the Scope of Application in Advanced Materials

The rigid, planar structure and extended π-conjugation of 1,8-dimethylpicene make it a compelling candidate for applications in advanced materials, particularly in the realm of organic electronics. okayama-u.ac.jpresearchgate.netmdpi.com The parent picene has already demonstrated promising properties for use in organic field-effect transistors (OFETs). okayama-u.ac.jp By analogy, 1,8-dimethylpicene and its derivatives are expected to exhibit interesting charge transport characteristics. The methyl groups can influence the solid-state packing of the molecules, which in turn affects the electronic coupling and charge mobility.

The potential applications for 1,8-dimethylpicene-based materials are broad and include:

Organic Field-Effect Transistors (OFETs): As active components in the semiconductor layer. okayama-u.ac.jp

Organic Light-Emitting Diodes (OLEDs): As host or emissive materials.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer. researchgate.net

Sensors: For the detection of specific analytes through interactions with the π-system. mdpi.com

The development of these applications hinges on overcoming challenges related to material processability, stability, and performance. For instance, improving the solubility of 1,8-dimethylpicene derivatives without compromising their electronic properties is a key area of research. okayama-u.ac.jp Furthermore, understanding the long-term stability of these materials under operational stress is critical for their commercial viability. scilit.comscispace.com

Interdisciplinary Research Avenues

The future of 1,8-dimethylpicene research will be significantly enriched by interdisciplinary collaborations. The compound's origins from natural products like boswellic acids found in frankincense provide a direct link to phytochemistry and natural product chemistry. nih.govresearchgate.net The pyrolysis of these resins can lead to the formation of 1,8-dimethylpicene among other polycyclic aromatic hydrocarbons. nih.gov This connection opens up avenues for exploring the biosynthesis and biomimetic synthesis of such compounds.

The intersection with materials science and physics is paramount for realizing the technological potential of 1,8-dimethylpicene. researchgate.net Theoretical modeling and computational chemistry will play a vital role in predicting the properties of new derivatives and guiding synthetic efforts. okayama-u.ac.jp Collaborations between synthetic chemists, materials scientists, and device engineers will be essential to translate the promising properties of individual molecules into high-performance electronic devices.

Q & A

Q. Basic Research Focus

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.

- Solubility studies : Use Hansen solubility parameters to correlate stability with solvent polarity .

- Kinetic stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., elevated temperatures).

Include controls (e.g., unsubstituted picene) and triplicate runs to ensure statistical rigor .

What strategies optimize the reproducibility of 1,8-dimethylpicene synthesis across laboratories?

Q. Advanced Research Focus

- Standardized protocols : Detail catalyst batch numbers, solvent drying methods, and inert atmosphere thresholds .

- Collaborative validation : Share raw data (e.g., GC-MS chromatograms) via open repositories for cross-lab comparison .

- Error analysis : Quantify yield variability using RSD (%) and identify critical parameters (e.g., stirring rate, reagent purity) via factorial design experiments .

How can researchers critically evaluate the environmental impact of 1,8-dimethylpicene synthesis routes?

Advanced Research Focus

Apply green chemistry metrics:

- Atom economy : Compare theoretical vs. actual yields for waste minimization .

- E-factor : Calculate mass of waste per product unit, prioritizing solvent recovery (e.g., THF recycling).

- Lifecycle assessment (LCA) : Model energy consumption and emissions using software like SimaPro, incorporating catalyst toxicity data .

What are best practices for presenting 1,8-dimethylpicene data in publications?

Q. Basic Research Focus

- Tables : Include raw and processed data (e.g., crystallographic parameters, C-NMR shifts) with uncertainties .

- Figures : Use color-coded structures for clarity, avoiding excessive numbering (e.g., "Compound A" instead of "4b") .

- Appendices : Archive synthetic procedures and spectral raw data to enhance reproducibility .

How can contradictions in bioactivity studies of 1,8-dimethylpicene derivatives be addressed?

Q. Advanced Research Focus

- Dose-response validation : Replicate assays (e.g., IC) with standardized cell lines and controls .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for variability in assay conditions .

- Structure-activity relationship (SAR) modeling : Identify confounding substituents via multivariate regression .

What methodologies support the integration of 1,8-dimethylpicene into organic electronic devices?

Q. Advanced Research Focus

- Thin-film characterization : Use AFM and XRD to correlate morphology with charge mobility .

- Device fabrication : Optimize annealing temperatures and substrate treatments (e.g., UV-ozone cleaning) .

- Performance benchmarking : Compare with established materials (e.g., pentacene) using metrics like ON/OFF ratios in FETs .

How should researchers navigate gaps in the literature on 1,8-dimethylpicene’s reaction mechanisms?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.